Mtdia hcl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

MTDIA, also known as MT-DADMe-ImmA, and Methylthio-DADMe-Immucillin A, is a MTAP inhibitor. Human 5'-methylthioadenosine phosphorylase (MTAP) is solely responsible for 5'-methylthioadenosine (MTA) metabolism to permit S-adenosylmethionine salvage. Transition-state (TS) analogues of MTAP are in development as anticancer candidates. TS analogues of MTAP incorporate a cationic nitrogen and a protonated 9-deazaadenine leaving group, which are mimics of the ribocation transition state. MT-ImmA and MT-DADMe-ImmA are two examples of these TS analogues.

Wissenschaftliche Forschungsanwendungen

1. Anti-Tumor Activity

MTDIA HCL has demonstrated significant anti-tumor activity in various human cancers. It acts as a potent inhibitor of human methylthioadenosine phosphorylase and Escherichia coli methylthioadenosine nucleosidase, exhibiting remarkable anti-tumor effects against a variety of human cancers in mouse xenografts. Its structural analog MTDIH has also shown inhibition capabilities against human and malarial purine nucleoside phosphorylase (PNP) and the enzyme methylthioinosine phosphorylase from Pseudomonas aeruginosa. Despite binding less tightly to their target enzymes than their enantiomers, compounds 1 and 2 are still effective nanomolar inhibitors (Evans et al., 2015).

2. Enhancement of Inhibitor Efficacy

Research shows that MTDIA can be enhanced by fragment-based structural analysis. This approach combines transition state analog inhibitor design (TSID) and fragment-based drug design (FBDD). MTDIA, a tight-binding transition state analog of bacterial 5'-methylthioadenosine nucleosidases, can be modified with fragments to improve binding to bacterial MTANs, leading to significant improvements in inhibitor efficacy (Zhang et al., 2020).

3. Nanodiamond-based Drug Delivery

Nanodiamond materials, which can effectively ferry drugs like doxorubicin hydrochloride (DOX) inside living cells, have utilized MTDIA HCL in their functionalization. This approach has been found effective for chemotherapeutic delivery, with the NDs showing potential for slow/sustained release capabilities in cancer treatment (Huang et al., 2007).

4. Lung Cancer Therapy

MTDIA HCL has been tested for its effectiveness in lung cancer therapy. In a study, it was used to inhibit the S-adenosylmethionine (AdoMet) salvage enzyme 5′-methylthioadenosine phosphorylase (MTAP) in mouse xenografts of human lung cancers, demonstrating substantial antitumor activity (Basu et al., 2010).

5. Uncovering Anti-Cancer Mechanisms

A comprehensive investigation into the anti-cancer mechanisms of MTDIA HCL and other transition-state structure inhibitors has been conducted. The study hypothesized that numerous cellular processes are affected by treatments using these inhibitors, given their importance in cancer cell metabolism. The research has led to the identification of various mechanisms mediating anti-cancer activity and suggested a broad impact on cellular processes ranging from amino acid metabolism to cell cycle progression (Coorey, 2017).

6. Familial Adenomatous Polyposis Treatment

MTDIA HCL has shown promise in treating familial adenomatous polyposis (FAP). A study on APCMin/+ mice, a murine model of human FAP, revealed that MTDIA treatment led to decreased tumor size and significantly improved the lifespan of the mice. The study indicates potential uses of MTDIA HCL in delaying the onset and progression of colorectal cancers in FAP (Firestone et al., 2021).

Eigenschaften

CAS-Nummer |

1399840-35-7 |

|---|---|

Produktname |

Mtdia hcl |

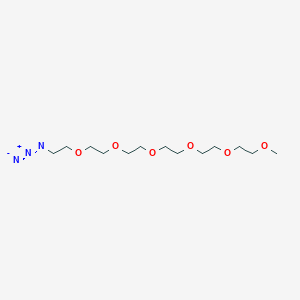

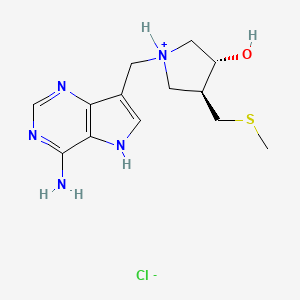

Molekularformel |

C13H20ClN5OS |

Molekulargewicht |

329.85 |

IUPAC-Name |

(3R,4S)-1-[(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]-4-(methylsulfanylmethyl)pyrrolidin-1-ium-3-ol;chloride |

InChI |

InChI=1S/C13H19N5OS.ClH/c1-20-6-9-4-18(5-10(9)19)3-8-2-15-12-11(8)16-7-17-13(12)14;/h2,7,9-10,15,19H,3-6H2,1H3,(H2,14,16,17);1H/t9-,10+;/m1./s1 |

InChI-Schlüssel |

XQKMBJFGNRIATG-UXQCFNEQSA-N |

SMILES |

CSCC1C[NH+](CC1O)CC2=CNC3=C2N=CN=C3N.[Cl-] |

Aussehen |

White to off-white solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

MTDIA; MTDIA HCl; Methylthio-DADMe-Immucillin A; MT-DADMe-ImmA; MT-DADMe-ImmA HCl |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.